(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a nitrophenyl-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Methoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylboronic acid
- 4-Nitrophenylboronic acid
- 2-Furylboronic acid
Uniqueness
What sets (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of (e)-n~1~-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]-2-propenamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H12ClN3O4 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-2-1-3-16(11-15)23-20(25)14(12-22)10-18-8-9-19(28-18)13-4-6-17(7-5-13)24(26)27/h1-11H,(H,23,25)/b14-10+ |
InChI Key |
HELZSAVDOYJAIZ-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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